molecular formula C7H12F3N B13051292 (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine

(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine

Cat. No.: B13051292
M. Wt: 167.17 g/mol
InChI Key: AODCHWTZHXHHJG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a cyclopentyl group and three fluorine atoms attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable cyclopentyl precursor.

    Fluorination: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.

    Amine Introduction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions may yield simpler amine derivatives or remove specific functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl trifluoroethanol, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-1-Cyclopentyl-2,2,2-trifluoroethanol: Similar in structure but with a hydroxyl group instead of an amine.

    (S)-1-Cyclopentyl-2,2,2-trifluoropropan-1-amine: Differing by an additional carbon in the backbone.

Uniqueness: (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine is unique due to its specific combination of a cyclopentyl group and a trifluoromethyl group attached to an ethanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

(1S)-1-cyclopentyl-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H12F3N/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6H,1-4,11H2/t6-/m0/s1

InChI Key

AODCHWTZHXHHJG-LURJTMIESA-N

Isomeric SMILES

C1CCC(C1)[C@@H](C(F)(F)F)N

Canonical SMILES

C1CCC(C1)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.